1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No.: 942862-90-0
Cat. No.: VC6751374
Molecular Formula: C26H30N4O3
Molecular Weight: 446.551
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942862-90-0 |
|---|---|
| Molecular Formula | C26H30N4O3 |
| Molecular Weight | 446.551 |
| IUPAC Name | 1-(4-methoxyphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H30N4O3/c1-18-11-13-28(14-12-18)25(32)17-30-23-6-4-3-5-22(23)27-26(30)19-15-24(31)29(16-19)20-7-9-21(33-2)10-8-20/h3-10,18-19H,11-17H2,1-2H3 |
| Standard InChI Key | QADMEUCODMSIJP-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Introduction
The compound 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that incorporates several distinct structural elements, including a benzodiazole ring, a pyrrolidinone moiety, and a piperidine group. This compound is of interest due to its potential pharmacological properties, which are often associated with compounds containing these structural motifs.
Potential Biological Activity
Compounds with similar structural features have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. The benzodiazole ring, in particular, is known for its role in compounds with significant pharmacological interest.
Research Findings
While specific research findings on 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are not available, compounds with related structures have shown promise in medicinal chemistry. For example, benzodiazoles have been studied for their potential as antiviral agents, and piperidine derivatives are often explored for their neurological effects.
Data Tables
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | Not specified | Deduced from structure |
| Molecular Weight | Not specified | Calculated from formula |
| Melting Point | Not specified | Requires experimental data |
| Boiling Point | Not specified | Requires experimental data |
| Biological Activity | Not specified | Requires experimental data |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume